5-氨基-2-(5-乙基-苯并恶唑-2-基)-苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

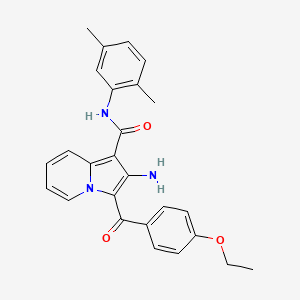

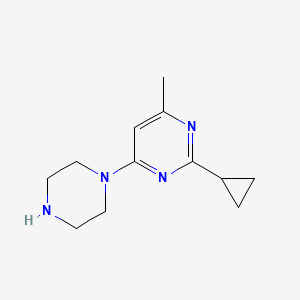

The compound 5-Amino-2-(5-ethyl-benzooxazol-2-yl)-phenol is a chemical entity that can be associated with the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The oxazole is a five-membered ring consisting of three carbon atoms and one nitrogen and one oxygen atom. The presence of an amino group attached to the phenol moiety suggests potential for interactions and reactivity, making it a candidate for various chemical transformations and applications in material science, pharmaceuticals, and dye production.

Synthesis Analysis

The synthesis of benzoxazole derivatives can be complex, involving multiple steps and various reagents. In the first paper, a novel synthetic pathway to substituted imidazoles is described, which involves the formation of an imidazole ring from two methanimine groups. This process includes the opening of a benzoxazole ring followed by ring closure through intermolecular nucleophilic attack . Although the target compound is not directly synthesized in this study, the methodology could potentially be adapted for the synthesis of 5-Amino-2-(5-ethyl-benzooxazol-2-yl)-phenol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the presence of a heterocyclic benzoxazole ring. The electronic properties of the ring system, such as electron delocalization and the presence of heteroatoms, can influence the reactivity and stability of the compound. The second paper discusses the reactivity of the amino group in benzoxazine derivatives, which is weakened, allowing for easy acylation . This suggests that the amino group in 5-Amino-2-(5-ethyl-benzooxazol-2-yl)-phenol may also exhibit similar reactivity, which could be exploited in further chemical modifications.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions, including interactions with α-ketoacids and esters, leading to the formation of heterocyclic compounds such as benzoxazinones and benzoxazolines . The reactivity of the amino group is a key factor in these transformations. The third paper describes the synthesis of benzo[4,5]thiazolo-[3,2-a]pyridine derivatives, which, while not directly related to the target compound, showcases the versatility of reactions involving benzothiazole and cyanoacrylate derivatives . This indicates that 5-Amino-2-(5-ethyl-benzooxazol-2-yl)-phenol could potentially undergo similar reactions, expanding its chemical repertoire.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. The presence of substituents such as the ethyl group and the amino group can affect properties like solubility, fluorescence, and stability in various solvents. The second paper highlights the stability of benzoxazine derivatives in organic solvents, with the exception of ethanol . This information is valuable when considering the practical applications of 5-Amino-2-(5-ethyl-benzooxazol-2-yl)-phenol, as solvent compatibility is crucial for its processing and use in different contexts.

科学研究应用

光物理性质和应用

5-氨基-2-(5-乙基-苯并恶唑-2-基)-苯酚及其衍生物表现出有趣的光物理性质,例如激发态分子内质子转移,具有单一吸收和双重发射特性。这些性质使它们适用于荧光材料和光电器件。研究表明,这些化合物在高达 200°C 的温度下保持热稳定性,进一步增强了它们在各种高温环境中的适用性 (Padalkar 等,2011)。

抗菌活性

已经合成了 5-氨基-2-(5-乙基-苯并恶唑-2-基)-苯酚的几个衍生物,并表现出显着的抗菌活性。这些化合物已针对大肠杆菌和金黄色葡萄球菌等细菌菌株以及白色念珠菌和黑曲霉等真菌菌株进行了测试。这表明它们在开发新的抗菌剂方面具有潜力 (Padalkar 等,2016)。

在有机合成中的应用

与 5-氨基-2-(5-乙基-苯并恶唑-2-基)-苯酚相关的化合物已用于新型有机化合物的合成。这些化合物包括硫代纤维酸酯和苯并恶唑衍生物,它们对于有机化学和药物研究中的各种应用非常有价值 (NiranjanM & ChaluvarajuK, 2018)。

在荧光化合物中的作用

5-氨基-2-(5-乙基-苯并恶唑-2-基)-苯酚的衍生物已被用于制造荧光化合物。它们表现出荧光和对微环境敏感的能力,使得它们在荧光染料和传感器的开发中很有用。这些特性在需要大斯托克斯位移和对周围环境变化敏感的应用中特别有价值 (Phatangare 等,2013)。

属性

IUPAC Name |

5-amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-2-9-3-6-14-12(7-9)17-15(19-14)11-5-4-10(16)8-13(11)18/h3-8,18H,2,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZJWSLRXZCVOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-benzyl-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B3006319.png)

![2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3006321.png)

![(4-chlorophenyl)[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3006323.png)

![N1-phenyl-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3006324.png)

![tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B3006326.png)

![[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride](/img/no-structure.png)

![4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B3006337.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B3006340.png)